1,3,6,8-Tetrabromopyrene

Catalog No.
S703294
CAS No.
128-63-2
M.F
C16H6Br4
M. Wt
517.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Tetrabromopyrene

CAS Number

128-63-2

Product Name

1,3,6,8-Tetrabromopyrene

IUPAC Name

1,3,6,8-tetrabromopyrene

Molecular Formula

C16H6Br4

Molecular Weight

517.8 g/mol

InChI

InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H

InChI Key

ZKBKRTZIYOKNRG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br

Canonical SMILES

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br

The exact mass of the compound 1,3,6,8-Tetrabromopyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,6,8-Tetrabromopyrene (CAS 128-63-2) is a highly symmetric, tetra-functionalized polycyclic aromatic hydrocarbon (PAH) that serves as a critical building block in advanced materials science. Featuring four reactive bromine atoms located at the energetically favored non-K positions of the pyrene core, this compound acts as a versatile four-way cross-coupling node. It is primarily procured as a rigid, planar precursor for synthesizing star-shaped organic semiconductors, covalent organic frameworks (COFs), and conjugated microporous polymers (CMPs), where its highly conjugated structure imparts unique optoelectronic and multi-directional charge-transport properties [1].

Generic substitution with unsubstituted pyrene or lower-order brominated analogs (such as 1-bromopyrene or 1,6-dibromopyrene) fundamentally fails in multi-dimensional framework synthesis. Unsubstituted pyrene lacks the necessary halogen handles for transition-metal-catalyzed cross-coupling, rendering it inert for direct polymerization [1]. Meanwhile, di-substituted analogs like 1,6-dibromopyrene restrict synthetic expansion to one-dimensional linear chains. Procurement of the exact 1,3,6,8-tetrabromo isomer is mandatory when the target application requires an X-shaped or star-shaped molecular topology, which is essential for establishing 2D or 3D porosity in microporous networks and ensuring multi-directional charge transport in solution-processed optoelectronics [2].

Topological Control in Polymer Synthesis: 2D/3D Networks vs. 1D Chains

In the synthesis of conjugated polymers, the number of reactive sites dictates the final material architecture. 1,3,6,8-Tetrabromopyrene provides four active nodes, enabling the synthesis of 2D and 3D conjugated microporous polymers (CMPs) with high specific surface areas. In contrast, utilizing 1,6-dibromopyrene under identical cross-coupling conditions limits the architectural expansion to 1D linear poly(p-phenylenevinylene) (PPV) derivatives [1].

Evidence DimensionResulting Polymer Dimensionality
Target Compound DataYields 2D/3D star-shaped networks or CMPs
Comparator Or Baseline1,6-Dibromopyrene (Yields 1D linear polymers)
Quantified Difference4-directional vs. 2-directional structural expansion
ConditionsSuzuki/Stille/Sonogashira cross-coupling reactions

Buyers targeting high-surface-area porous frameworks or multi-directional charge transport materials must select the tetra-substituted core to avoid linear chain termination.

Photophysical Tuning Range for Optoelectronics

The tetra-substitution of the pyrene core allows for extensive conjugation extension, which drastically alters its optical properties. When 1,3,6,8-tetrabromopyrene is cross-coupled to form star-shaped oligomers, the resulting derivatives exhibit a massive bathochromic shift in photoluminescence (PL), with emission maxima shifting by 40 to 148 nm compared to the unsubstituted pyrene baseline (PL max = 393 nm). This allows the emission to be tuned across the visible spectrum from deep blue (433 nm) to orange (541 nm)[1].

Evidence DimensionPhotoluminescence (PL) Bathochromic Shift
Target Compound Data40–148 nm red-shift in emission
Comparator Or BaselineUnsubstituted pyrene core (Baseline PL max = 393 nm)
Quantified DifferenceUp to 148 nm shift in emission wavelength
ConditionsDilute solution photoluminescence assays

Procuring this specific tetrabrominated precursor is essential for synthesizing tunable OLED emitters that require precise bandgap engineering.

Intermolecular Stabilization in Surface Self-Assembly

The specific positioning and number of bromine atoms dictate the supramolecular self-assembly behavior on metal surfaces. Scanning tunneling microscopy (STM) and density functional theory (DFT) studies on Au(111) surfaces reveal that 1,3,6,8-tetrabromopyrene forms highly ordered 2D patterns stabilized simultaneously by Type-II halogen bonds (X-bonds) and Br–H bonds. In contrast, 2,7-dibromopyrene lacks the necessary halogen density and geometry, resulting in a self-assembled pattern driven exclusively by weaker Br–H bonds[1].

Evidence DimensionIntermolecular Stabilization Motifs
Target Compound DataStabilized by both Type-II X-bonds and Br–H bonds
Comparator Or Baseline2,7-Dibromopyrene (Stabilized exclusively by Br–H bonds)
Quantified DifferenceDual-mode vs. single-mode intermolecular stabilization
Conditions2D self-assembly on Au(111) surfaces under ultra-high vacuum (UHV)

For researchers engineering highly ordered supramolecular networks or surface coatings, the tetra-substituted isomer provides superior structural lock-in via halogen bonding.

Regioselective Synthesis and Scalability Energy Barriers

The unique electronic structure of pyrene heavily favors substitution at the 1,3,6,8-positions (the non-K region). These positions possess energy levels approximately 8.8 kcal/mol lower than the K-region (4,5,9,10-positions) and 20.5 kcal/mol lower than the nodal positions (2,7-positions). This massive energy differential ensures that bromination yields 1,3,6,8-tetrabromopyrene with exceptional regioselectivity and high yields (94–99% at 120 °C), making it a highly reproducible and scalable commercial precursor compared to synthetically challenging nodal or K-region isomers[1].

Evidence DimensionElectrophilic Substitution Energy Barrier
Target Compound Data1,3,6,8-positions (~20.5 kcal/mol lower energy barrier)
Comparator Or Baseline2,7-positions (Nodal region) (High energy barrier)
Quantified Difference20.5 kcal/mol difference driving >94% regioselective yield
ConditionsElectrophilic aromatic bromination in nitrobenzene

Procurement of the 1,3,6,8-isomer guarantees a high-purity, scalable building block free from the complex isomer mixtures that plague other substituted pyrenes.

Synthesis of Conjugated Microporous Polymers (CMPs) for Photocatalysis

Leveraging its four reactive nodes, 1,3,6,8-tetrabromopyrene is the ideal precursor for synthesizing 2D and 3D CMPs via Suzuki cross-coupling. These high-surface-area frameworks are highly effective as metal-free heterogeneous photocatalysts for photoelectrochemical oxygen evolution reactions [1].

Solution-Processed Deep-Blue OLED Emitters

By utilizing the tunable bathochromic shift of the tetrasubstituted core, this compound is cross-coupled with bulky conjugated moieties (e.g., 4-butoxyphenyl groups) to produce star-shaped organic semiconductors. These derivatives exhibit excellent solubility in common organic solvents and form high-quality films for deep-blue OLEDs with efficiencies exceeding 2.5 cd/A[2].

Highly Ordered Supramolecular Surface Networks

Due to its ability to form dual-stabilized networks via Type-II halogen bonds and Br-H bonds, 1,3,6,8-tetrabromopyrene is selected over di-substituted analogs for bottom-up self-assembly on metal surfaces, enabling precise engineering of nanoscale 2D patterns [3].

Precursor for Pyrene-Cored Boronic Esters

In standardized laboratory workflows, 1,3,6,8-tetrabromopyrene is efficiently converted into 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (PYTBE). This borylation transforms the halide into a versatile boronic ester, unlocking a broader range of Suzuki-Miyaura coupling reactions for advanced material synthesis[1].

XLogP3

7.8

UNII

6VWU1E395N

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

128-63-2

Wikipedia

1,3,6,8-tetrabromopyrene

General Manufacturing Information

Pyrene, 1,3,6,8-tetrabromo-: INACTIVE

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